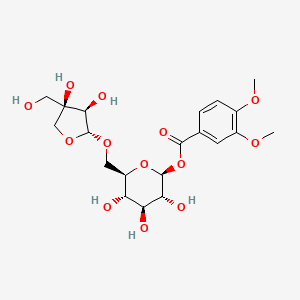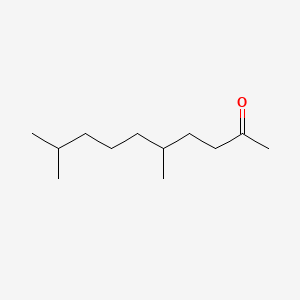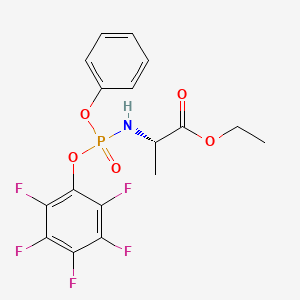
Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that features a unique combination of perfluorophenoxy and phenoxy groups attached to a phosphoryl moiety, which is further linked to an L-alanine ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting with the preparation of the phosphoryl intermediate. This intermediate is then reacted with perfluorophenol and phenol under controlled conditions to form the desired product. Common reagents used in these reactions include phosphorus oxychloride, ethyl alcohol, and appropriate catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phosphoryl group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: An ether alcohol with aromatic properties, used as a preservative and antiseptic.
Phosphinates and Phosphonates: Compounds with similar phosphoryl groups, used in various biological and industrial applications
Uniqueness
Ethyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate is unique due to its combination of perfluorophenoxy and phenoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C17H15F5NO5P |
|---|---|
Peso molecular |
439.27 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C17H15F5NO5P/c1-3-26-17(24)9(2)23-29(25,27-10-7-5-4-6-8-10)28-16-14(21)12(19)11(18)13(20)15(16)22/h4-9H,3H2,1-2H3,(H,23,25)/t9-,29?/m0/s1 |
Clave InChI |
BMQDNQMZWUOYGZ-IEOOQLHTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


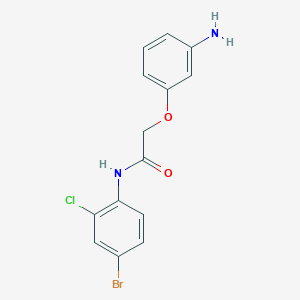
![(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B14883741.png)
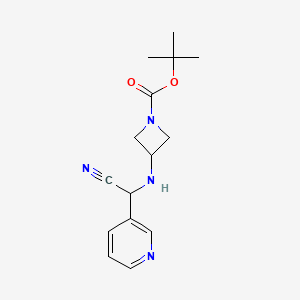
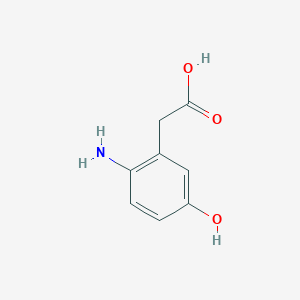
![Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14883776.png)
![ethyl 1-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14883793.png)

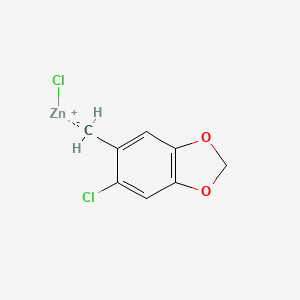
![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
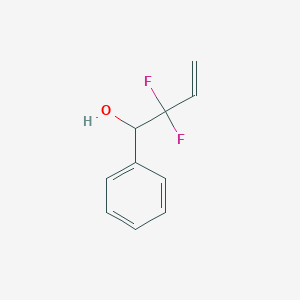
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)

